Absolute Stereochemical Configuration: (R)-Enantiomer Versus (S)-Enantiomer Differentiation
The target compound is the defined (R)-enantiomer of 1-(4-tert-butylphenyl)butylamine hydrochloride (CAS 1263363-70-7), as confirmed by the InChIKey stereochemical layer specifying the (R)-configuration at the alpha-carbon [1]. The (S)-enantiomer counterpart (CAS 1263363-60-5) possesses identical molecular formula (C14H24ClN), molecular weight (241.80 g/mol), and computed physicochemical descriptors, yet exhibits opposite optical rotation and distinct spatial arrangement of substituents around the chiral center . This absolute stereochemical distinction is non-interchangeable in applications requiring chiral discrimination, such as enantioselective catalysis, chiral chromatography method development, and biological target engagement studies.
| Evidence Dimension | Absolute stereochemical configuration at alpha-carbon of butylamine chain |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1263363-70-7, InChIKey: PWKOIXVHNAWFGY-BTQNPOSSSA-N) |
| Comparator Or Baseline | (S)-1-(4-tert-Butylphenyl)butylamine hydrochloride (CAS 1263363-60-5) |
| Quantified Difference | Opposite stereochemistry; identical molecular formula (C14H24ClN) and molecular weight (241.80 g/mol), but distinct 3D spatial orientation |
| Conditions | Chiral compound characterization; stereochemistry defined by InChI and SMILES notation |
Why This Matters
For procurement in enantioselective applications, specification of the correct enantiomer is mandatory; the (R)- and (S)-forms are not interchangeable and may exhibit different or opposite biological activities or chromatographic retention times.
- [1] PubChem. (2026). (R)-1-(4-tert-Butylphenyl)butylamine hydrochloride, CID 50999226. National Center for Biotechnology Information. View Source
